N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
This compound belongs to the azepinoquinazoline class, characterized by a seven-membered azepine ring fused to a quinazoline core. The 2,4-dimethoxyphenyl carboxamide substituent at position 3 likely enhances its interaction with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-28-15-8-10-17(19(13-15)29-2)24-21(26)14-7-9-16-18(12-14)23-20-6-4-3-5-11-25(20)22(16)27/h7-10,12-13H,3-6,11H2,1-2H3,(H,24,26) |
InChI Key |
WKZMWSYEUVPIPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Formation of the Azepine Ring: The azepine ring is introduced by reacting the quinazoline intermediate with a suitable azepine precursor, such as 1,6-diaminohexane, under high-temperature conditions.
Substitution with 2,4-Dimethoxyphenyl Group: The final step involves the substitution of the quinazoline-azepine intermediate with 2,4-dimethoxyphenyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dimethoxyphenyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as a neuroprotective agent, showing promise in the treatment of neurodegenerative diseases.
Biological Research: It is used as a molecular probe to study the interactions between proteins and small molecules.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
a) N-(3-Phenylpropyl)-12-Oxo-...carboxamide (CAS 745791-14-4)
- Structure : Replaces 2,4-dimethoxyphenyl with a 3-phenylpropyl group.
- Molecular Formula : C₂₃H₂₅N₃O₂ (MW: 375.47 g/mol).
- This substitution is common in compounds targeting lipid-rich environments .
b) N-(3,4-Dimethylphenyl)-5-Methyl-12-Oxo-...carboxamide (BS-6868)
- Structure: Features a 3,4-dimethylphenyl group and an additional methyl group on the azepino ring.
- Molecular Formula : C₂₂H₂₅N₃O₂ (MW: 379.46 g/mol).
- Key Differences : Methyl groups improve metabolic stability compared to methoxy groups, which are prone to demethylation. This compound’s >90% purity suggests utility in high-throughput screening .
c) 12-Oxo-...-3-Carbohydrazide (CAS 730950-27-3)
- Structure : Replaces carboxamide with carbohydrazide (-CONHNH₂).
- Molecular Formula : C₁₄H₁₆N₄O₂ (MW: 272.31 g/mol).
- This derivative may serve as a precursor for prodrug synthesis .
Core Heterocyclic Modifications
a) Pyrido[2,1-b]quinazoline Derivatives
- Example: N-[2-(Diisopropylamino)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide.
- Structure : Replaces azepine with a pyridine ring, creating a pyridoquinazoline system.
- Key Differences : The planar pyridine ring enhances π-π stacking with aromatic residues in enzyme active sites, as seen in RNA polymerase inhibitors (46% yield in synthesis) .
b) Pyrazolo[5,1-b]quinazoline Derivatives
- Example : 6,6-Dimethyl-N-(3-methylphenyl)-9-(4-methylphenyl)-8-oxo-...carboxamide.
- Structure : Incorporates a pyrazole ring fused to quinazoline.
- Molecular Formula : C₂₇H₂₈N₄O₂ (MW: 440.54 g/mol; logP: 5.16).
Substituent Positional Isomerism
a) N-(3-Methoxyphenyl)-12-Oxo-...carboxamide
- Structure : Shifts methoxy groups from 2,4- to 3-position on the phenyl ring.
- Molecular Formula : C₂₂H₂₅N₃O₃ (MW: 379.46 g/mol).
- Key Differences : 3-Methoxy substitution reduces steric hindrance compared to 2,4-dimethoxy, possibly altering binding kinetics. Available in 33 mg quantities for exploratory studies .
Comparative Data Table
Research Implications
- Structure-Activity Relationships (SAR) : The 2,4-dimethoxyphenyl group in the target compound may optimize binding to hydrophobic pockets, while bulkier substituents (e.g., 3-phenylpropyl) trade solubility for tissue penetration .
- Synthetic Accessibility: Pyridoquinazoline derivatives are synthesized in moderate yields (~46%), whereas azepinoquinazolines with complex substituents (e.g., BS-6868) require advanced purification techniques .
Biological Activity
N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, synthesis methods, and biological implications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinazoline core integrated with a hexahydroazepine moiety and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 421.5 g/mol. The presence of methoxy groups on the phenyl ring enhances its biological activity by influencing its interaction with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods are crucial for producing the compound in sufficient purity for biological testing. The synthetic routes often include the formation of key intermediates that are subsequently modified to yield the final product.
Anticancer Potential
Research has indicated that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines effectively. This compound has been investigated for its ability to inhibit cell proliferation in gastric cancer cells by targeting multiple signaling pathways involved in tumor progression .
The compound's mechanism of action appears to involve the inhibition of phosphodiesterase 7 (PDE7), which plays a role in regulating cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE7, this compound may enhance cAMP signaling pathways that are crucial for neuronal function and plasticity. This mechanism suggests potential applications in treating neurological disorders such as Parkinson's disease and Restless Leg Syndrome .
Case Studies
Several studies have explored the biological implications of similar quinazoline derivatives:
- Study on Antitumor Activity : A series of quinazoline derivatives were evaluated for their antitumor effects against various cancer cell lines. Compounds showed significant cytotoxicity and were effective in inhibiting tumor growth through modulation of key signaling pathways .
- Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds revealed their potential to enhance cognitive functions and mood regulation by modulating neurotransmitter signaling pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-chloro-2-cyanophenyl)-12-oxo-6H... | Contains a chloro substituent; similar quinazoline core | Potential anti-cancer activity |
| N-(3-chloro-4-methoxyphenyl)-5-methyl... | Features methyl substitution; retains hexahydroazepine | Neurological effects studied |
| N-[3-oxo-3-(2,4-dihydrotriazolo... | Incorporates triazole; modified core structure | Investigated for anti-inflammatory properties |
The unique combination of methoxy groups and the specific hexahydroazepine structure in this compound differentiates it from other compounds. Its targeted inhibition of PDE7 positions it uniquely among potential therapeutic agents for neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
